Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with a hydroxymethyl (-CH$_2$OH) substituent at the 2-position and a benzyl ester group at the 7-position. This structure confers unique conformational rigidity, making it valuable in medicinal chemistry for enhancing binding specificity and metabolic stability.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H23NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |
InChI Key |
FAGZYVXHJMOPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(C2)CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Quality control measures, including NMR, HPLC, and LC-MS, are used to verify the purity and identity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of a primary alcohol from the ester moiety.
Substitution: Replacement of the benzyl group with various nucleophiles, leading to a diverse array of derivatives
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance its binding affinity through hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among spirocyclic analogs include substituents on the spiro core, ester groups, and additional heteroatoms. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Features
*Estimated based on benzyl ester analogs (e.g., ).
†Molecular weight varies depending on exact substituents and heteroatoms.
Physicochemical Properties and Reactivity
- Hydroxymethyl vs.
- Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., target compound) are more lipophilic but less stable under hydrogenolysis conditions than tert-butyl esters, which require acidic cleavage. This impacts their utility in protecting-group strategies .
- Heteroatom Variations : Diazaspiro analogs (e.g., 1,7-diaza) introduce additional nitrogen atoms, altering electronic properties and enabling metal coordination or hydrogen-bonding interactions .
Biological Activity
Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H21NO3
- Molecular Weight : 273.33 g/mol
The compound features a spirocyclic structure, which is known to influence its biological activity. The presence of the hydroxymethyl group is particularly relevant as it may enhance interactions with biological targets.
Antimicrobial Activity
Research indicates that benzyl derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.
- Modulation of Cell Signaling Pathways : It can affect signaling pathways related to cell proliferation and survival, leading to apoptosis in malignant cells.
- Interaction with DNA/RNA : Some studies suggest that spirocyclic compounds can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various benzyl derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting effective induction of programmed cell death.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 273.33 g/mol |
| Antimicrobial MIC | 12.5 µg/mL against S. aureus |
| Anticancer Cell Viability Reduction | ~70% at 50 µM (MCF-7 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
